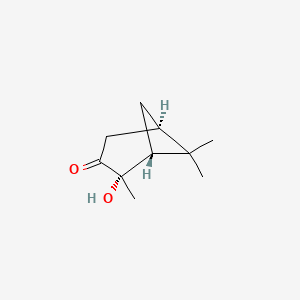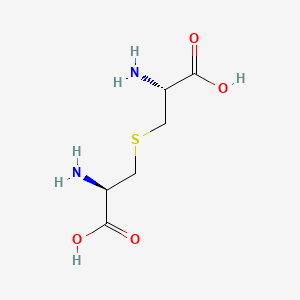![molecular formula C₁₂H₁₈ClNO₂ B1144506 1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride CAS No. 1204612-29-2](/img/structure/B1144506.png)
1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals characterized by complex bicyclic structures. These compounds are often studied for their unique chemical and physical properties. While the specific compound "1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine; hydrochloride" does not have directly related research, insights can be drawn from studies on similar bicyclic compounds.
Synthesis Analysis
Bicyclic compounds like this are typically synthesized through multi-step chemical reactions involving cyclization and functional group modifications. For example, Wu et al. (2015) described the synthesis of a bicyclic compound using NMR and HRMS spectroscopy, highlighting the complex nature of such syntheses (Wu, Guo, Zhang, & Xia, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is usually determined using techniques like X-ray crystallography, as demonstrated in studies by Collin et al. (1986), where they analyzed the structure of a benzamide analog (Collin, Evrard, & Durant, 1986).
Chemical Reactions and Properties
Bicyclic compounds can undergo a range of chemical reactions, including cyclodimerization, as shown in research by Roedig et al. (1975) on Bicyclo[4.2.0]octa-1,5,7-trienes (Roedig, Heinrich, & Kimmel, 1975). These reactions are crucial for understanding the chemical versatility of such compounds.
Physical Properties Analysis
The physical properties of bicyclic compounds are often unique due to their structure. For instance, the study of crystal and molecular structure by Sélambarom et al. (2001) gives insight into the physical characteristics determined by the molecular arrangement (Sélambarom et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the bicyclic framework and substituents. For example, Gabioud and Vogel (1980) discussed the reactivity of bicyclic compounds in Diels-Alder reactions, shedding light on their chemical behavior (Gabioud & Vogel, 1980).
Wissenschaftliche Forschungsanwendungen
Crystal Chemistry and Structure Studies
The compound has been extensively studied in crystal chemistry, revealing insights into its structural properties. Research on Ivabradine hydrochloride, a structurally similar compound, has disclosed a wide range of polymorphic, hydrated, and solvated phases. These studies have prepared monophasic samples of different Ivabradine hydrochloride species, contributing to the understanding of its extensive crystal chemistry. The research also discusses the formation of pure powders of tetrahydrate forms and different anhydrous forms through various methods, including exposure to water vapors and heating. The identification of acetonitrile and acetone solvates of this compound demonstrates the complex nature of its crystal chemistry, providing valuable information on its polymorphic and solvated phases (Masciocchi et al., 2013).
Materials Science and Nanoparticle Synthesis
In materials science, the compound has been used in the synthesis and characterization of nanoparticles. The hetero-bicyclic compound synthesized from benzil and tris(hydroxymethyl)aminomethane has been characterized by various spectroscopic techniques and used as a reducing and stabilizing agent to prepare zinc nanoparticles. This research highlights the compound's utility in creating materials at the nanoscale, showcasing its potential applications in materials science and engineering (Pushpanathan & Kumar, 2014).
Organic Chemistry and Synthesis
In organic chemistry, the compound has been involved in the synthesis of various novel molecules and the study of their properties. For instance, the synthesis and antifolate evaluation of an aminopterin analogue with a bicyclo structure have been reported, illustrating the compound's role in the synthesis of molecules with potential therapeutic applications. Although the evaluated compound showed ineffectiveness in antifolate and antitumor evaluation, the research provides valuable insights into the synthesis and characterization of molecules containing the bicyclo structure (Reynolds et al., 2001).
Eigenschaften
IUPAC Name |
1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9;/h5-6,9,13H,4,7H2,1-3H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSAIQSQSDOONK-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC2=CC(=C(C=C12)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CC2=CC(=C(C=C12)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




